4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid
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Overview
Description
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,3-dithiane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid typically involves the formation of the 1,3-dithiane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety can be introduced through various organic reactions, such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, participating in various biochemical reactions. The benzoic acid moiety can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
- 4-[(1,3-Dithian-2-ylidene)methyl]benzoic acid
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzaldehyde
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol
Uniqueness: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is unique due to the presence of both the dithiane ring and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research.
Properties
CAS No. |
89863-90-1 |
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Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-[1,3-dithian-2-ylidene(phenyl)methyl]benzoic acid |
InChI |
InChI=1S/C18H16O2S2/c19-17(20)15-9-7-14(8-10-15)16(13-5-2-1-3-6-13)18-21-11-4-12-22-18/h1-3,5-10H,4,11-12H2,(H,19,20) |
InChI Key |
WMSCLXXTFJWIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)SC1 |
Origin of Product |
United States |
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